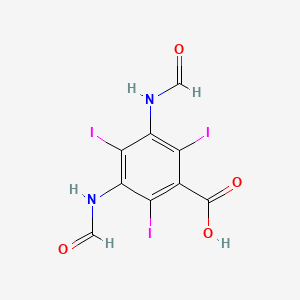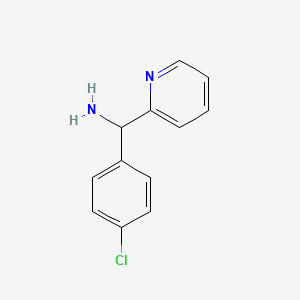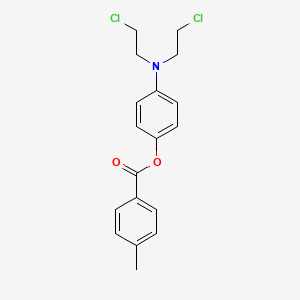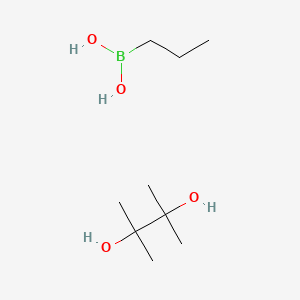
n-Propyl boronic acid pinacol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Propyl boronic acid pinacol is an organoboron compound widely used in organic synthesis. It is a boronic ester derived from n-propyl boronic acid and pinacol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Propyl boronic acid pinacol can be synthesized through several methods. One common approach involves the reaction of n-propyl boronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired boronic ester with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
n-Propyl boronic acid pinacol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It participates in substitution reactions, often in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes .
Aplicaciones Científicas De Investigación
n-Propyl boronic acid pinacol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of n-propyl boronic acid pinacol involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- Methylboronic acid pinacol ester
- Ethylboronic acid pinacol ester
Uniqueness
n-Propyl boronic acid pinacol is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid pinacol ester, it offers different steric and electronic properties, making it suitable for specific applications where other boronic esters may not be as effective .
Propiedades
Fórmula molecular |
C9H23BO4 |
|---|---|
Peso molecular |
206.09 g/mol |
Nombre IUPAC |
2,3-dimethylbutane-2,3-diol;propylboronic acid |
InChI |
InChI=1S/C6H14O2.C3H9BO2/c1-5(2,7)6(3,4)8;1-2-3-4(5)6/h7-8H,1-4H3;5-6H,2-3H2,1H3 |
Clave InChI |
DSTAHCLGZNXKHA-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(O)O.CC(C)(C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


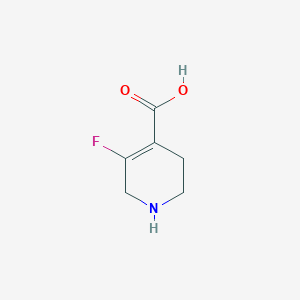
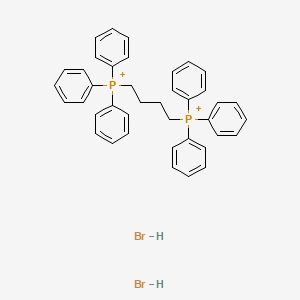
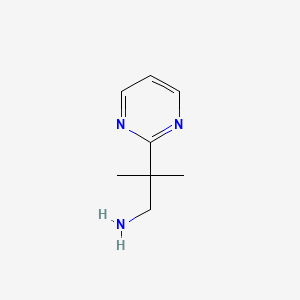
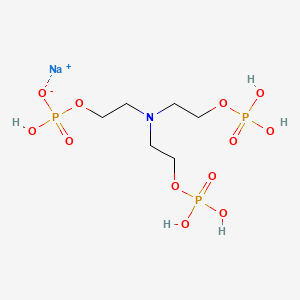
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B12820980.png)
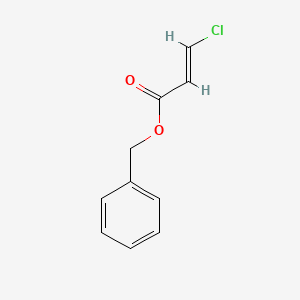
![1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820996.png)
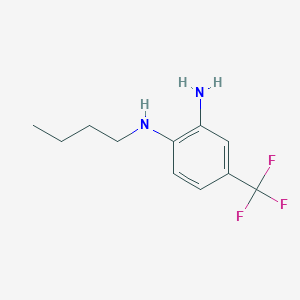
![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)

